PROTAC CDK9 degrader-6
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Overview
Description
PROTAC CDK9 Degrader-6 is a proteolysis-targeting chimera (PROTAC) specifically designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 by this compound is mediated through the proteasome pathway, making it a promising compound for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9 Degrader-6 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The synthesis of the CDK9-binding ligand and the E3 ligase-binding ligand.
Linker Attachment: The attachment of a linker molecule to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity of the final product.
Purification: Using techniques such as chromatography to purify the compound.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and efficacy of the product.
Chemical Reactions Analysis
Types of Reactions: PROTAC CDK9 Degrader-6 primarily undergoes degradation reactions mediated by the proteasome pathway. This involves the following steps:
Ubiquitination: The PROTAC recruits an E3 ubiquitin ligase, which ubiquitinates CDK9.
Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Conditions: Physiological conditions (37°C, pH 7.4).
Major Products: The major product of the degradation reaction is the breakdown of CDK9 into smaller peptide fragments, which are then further degraded into amino acids .
Scientific Research Applications
PROTAC CDK9 Degrader-6 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted cancer therapies.
Transcriptional Regulation Studies: It helps in understanding the regulation of transcription elongation by RNA polymerase II.
Drug Development: It serves as a model compound for developing other PROTACs targeting different proteins.
Biological Research: It is used to investigate the cellular mechanisms of protein degradation and the ubiquitin-proteasome system.
Mechanism of Action
The mechanism of action of PROTAC CDK9 Degrader-6 involves the following steps:
Binding: The PROTAC binds to CDK9 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase ubiquitinates CDK9, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome, leading to the reduction of CDK9 levels in the cell.
Comparison with Similar Compounds
PROTAC CDK4/6 Degrader: Targets CDK4 and CDK6 for degradation.
PROTAC CDK2 Degrader: Targets CDK2 for degradation.
PROTAC CDK7 Degrader: Targets CDK7 for degradation.
Uniqueness of PROTAC CDK9 Degrader-6:
Specificity: this compound specifically targets CDK9, whereas other PROTACs target different CDKs.
Therapeutic Potential: Its ability to degrade CDK9 makes it a promising candidate for cancer therapy, particularly in cancers where CDK9 plays a critical role.
Properties
Molecular Formula |
C42H49Cl2N9O8 |
---|---|
Molecular Weight |
878.8 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |
InChI Key |
SRUVBNFPTDBESG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Origin of Product |
United States |
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